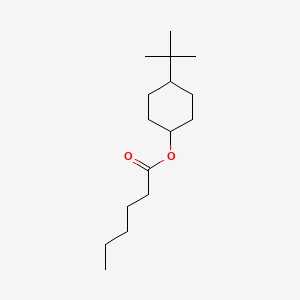
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is a synthetic organic compound characterized by the presence of a nitrofuran moiety and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole typically involves the reaction of 5-nitro-2-furaldehyde with an appropriate imidazole derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted imidazole derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole involves its interaction with biological macromolecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The imidazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(5-Nitro-2-furanyl)ethenyl)quinoline: Shares the nitrofuran and ethenyl linkage but has a quinoline ring instead of an imidazole ring.
5-(2-(5-Nitro-2-furanyl)ethenyl)-2-furancarboxylic acid methyl ester: Contains a similar nitrofuran moiety but with a different core structure.
Uniqueness
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is unique due to its specific combination of the nitrofuran and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65330-32-7 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-benzyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)16-9-7-14(22-16)6-8-15-17-10-11-18(15)12-13-4-2-1-3-5-13/h1-11H,12H2/b8-6+ |
Clave InChI |
SXNCPEOESCVRIZ-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C=CN=C2/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CN=C2C=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


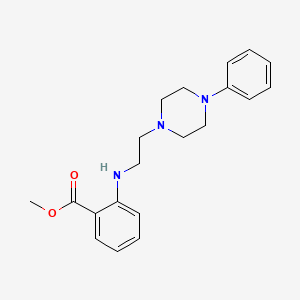

![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
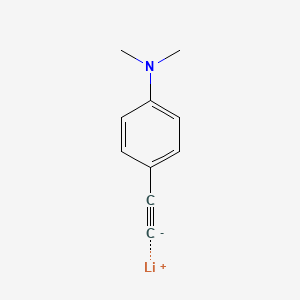
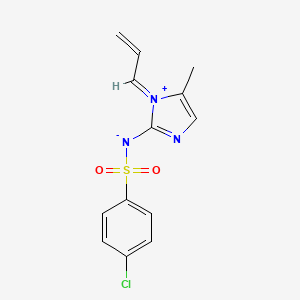

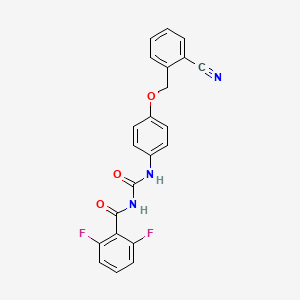
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
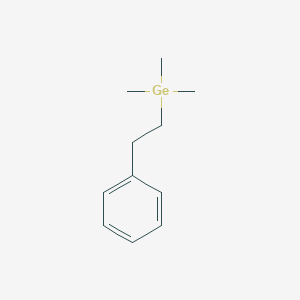
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
